molecular formula C9H7NO3S B1667539 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate CAS No. 101714-41-4

2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1667539
CAS No.: 101714-41-4
M. Wt: 209.22 g/mol
InChI Key: SVFLBLCWKKQKDW-UHFFFAOYSA-N
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Description

2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate is a member of the class of thiocyanates that is 3,4-dihydroxyacetophenone in which one of the methyl hydrogens has been replaced by the sulfur of a cyanosulfanediyl (-SC#N) group. It has been found to induce the expression of the endoplasmic reticulum chaperone protein GRP78 (78 kDa glucose-regulated protein, BiP, a highly conserved member of the 70 kDa heat shock protein family) leading to an attenuation of the unfolded protein response. It protects neuronal cells and retinal cells from endoplasmic reticulum (ER)-stress induced cell death. It is a member of thiocyanates, an aromatic ketone and a member of catechols.

Mechanism of Action

Target of Action

It is structurally similar to 2-(3,4-dihydroxyphenyl)acetic acid , which is known to interact with several targets such as Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha and beta chains in Pseudomonas putida, and DNA in humans . These targets play crucial roles in various biochemical processes, including antibiotic metabolism and DNA replication.

Mode of Action

Based on its structural similarity to 2-(3,4-dihydroxyphenyl)acetic acid , it can be hypothesized that it might interact with its targets in a similar manner, leading to changes in their function and subsequent biochemical processes.

Biochemical Pathways

Compounds with similar structures, such as 2-(3,4-dihydroxyphenyl)acetic acid , are known to be involved in Tyrosine Metabolism and other metabolic pathways . These pathways have downstream effects on various physiological processes, including neurotransmission and protein synthesis.

Pharmacokinetics

Similar compounds like 2-(3,4-dihydroxyphenyl)acetic acid . These properties significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

Structurally similar compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4h-pyran-4-one (ddmp), are known to exhibit antioxidant properties . They contribute to the antioxidant properties of Maillard reaction intermediates . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can significantly influence the activity and stability of similar compounds .

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c10-5-14-4-9(13)6-1-2-7(11)8(12)3-6/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLBLCWKKQKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CSC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586532
Record name 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101714-41-4
Record name 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyanosulfanyl)-1-(3,4-dihydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Reactant of Route 2
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2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
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2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Reactant of Route 5
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2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate

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